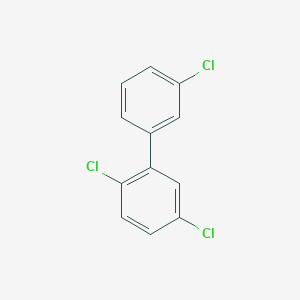

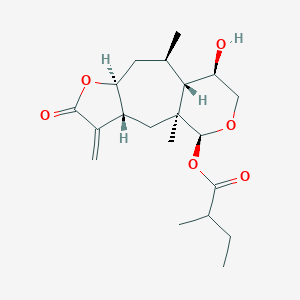

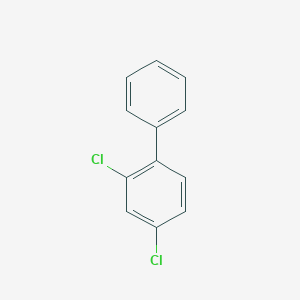

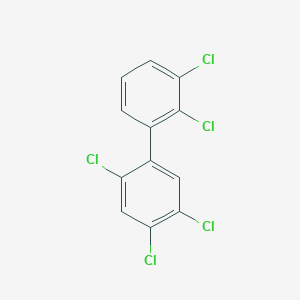

![molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6](/img/structure/B164937.png)

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Descripción general

Descripción

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as Bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the dinitroaniline herbicide family and is known for its high efficacy and low toxicity.

Mecanismo De Acción

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate works by inhibiting photosynthesis in plants. It does this by binding to the QB protein in the photosystem II (PSII) complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and ultimately leads to the inhibition of photosynthesis.

Efectos Bioquímicos Y Fisiológicos

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the activity of the PSII complex, which leads to a decrease in the production of ATP and NADPH. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and ultimately cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate in lab experiments is its high efficacy. It is a potent herbicide that can be used at low concentrations to achieve effective weed control. However, one limitation of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate is its specificity. It only targets broadleaf weeds and is not effective against grasses or other types of weeds.

Direcciones Futuras

There are several future directions for research on 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate. One area of research could be the development of new herbicides that are more effective and have a broader spectrum of activity. Additionally, research could be done to study the potential for herbicide resistance in weeds and the development of strategies to prevent it. Finally, research could be done to study the environmental impact of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate and other herbicides on ecosystems and the potential for long-term effects.

Aplicaciones Científicas De Investigación

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to inhibit photosynthesis and interfere with the electron transport chain in plants. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been used in research to study the effects of herbicides on the environment and the potential for herbicide resistance in weeds.

Propiedades

Número CAS |

125962-59-6 |

|---|---|

Nombre del producto |

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

Fórmula molecular |

C14H17BrO3 |

Peso molecular |

313.19 g/mol |

Nombre IUPAC |

8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

InChI |

InChI=1S/C14H17BrO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 |

Clave InChI |

QQRKZYWRDVOVKS-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |

SMILES canónico |

C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.